

Technical Guide: Physicochemical Properties of 2-Fluoro-6-hydroxymethylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-hydroxymethyl pyridine

Cat. No.: B151903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-6-hydroxymethylpyridine, a pyridine derivative of interest in chemical research and drug development. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.

Core Physical Properties

2-Fluoro-6-hydroxymethylpyridine, also known by its IUPAC name (6-fluoropyridin-2-yl)methanol, is a substituted pyridine with the chemical formula C_6H_6FNO .^{[1][2]} Its physical characteristics are crucial for its handling, formulation, and application in various research and development settings.

Quantitative Data Summary

The table below summarizes the key physical properties of 2-Fluoro-6-hydroxymethylpyridine.

Property	Value
Molecular Weight	127.12 g/mol [1]
Boiling Point	219 °C at 760 mmHg
Density (Theoretical)	1.263 g/cm ³
Refractive Index	1.524
Melting Point	Not Available

Experimental Protocols

While specific experimental procedures for the determination of the physical properties of 2-Fluoro-6-hydroxymethylpyridine are not readily available in the public domain, the following are generalized protocols for determining the key physical constants of liquid organic compounds. These methods are standard in organic chemistry laboratories.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined on a microscale using a capillary tube method with a Thiele tube or a similar heating apparatus.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Thiele tube or other oil bath/heating block
- Thermometer
- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Sample of 2-Fluoro-6-hydroxymethylpyridine
- Heat source

Procedure:

- A small amount of the liquid sample is placed into the small test tube.
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- The test tube assembly is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The apparatus is heated slowly.
- As the temperature rises, air trapped in the capillary tube will slowly be expelled.
- When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
- The heat source is removed, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

The density of a liquid is its mass per unit volume and can be determined by accurately measuring the mass of a known volume of the liquid.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Pycnometer or a graduated cylinder
- Analytical balance
- Temperature probe
- Sample of 2-Fluoro-6-hydroxymethylpyridine

Procedure:

- The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

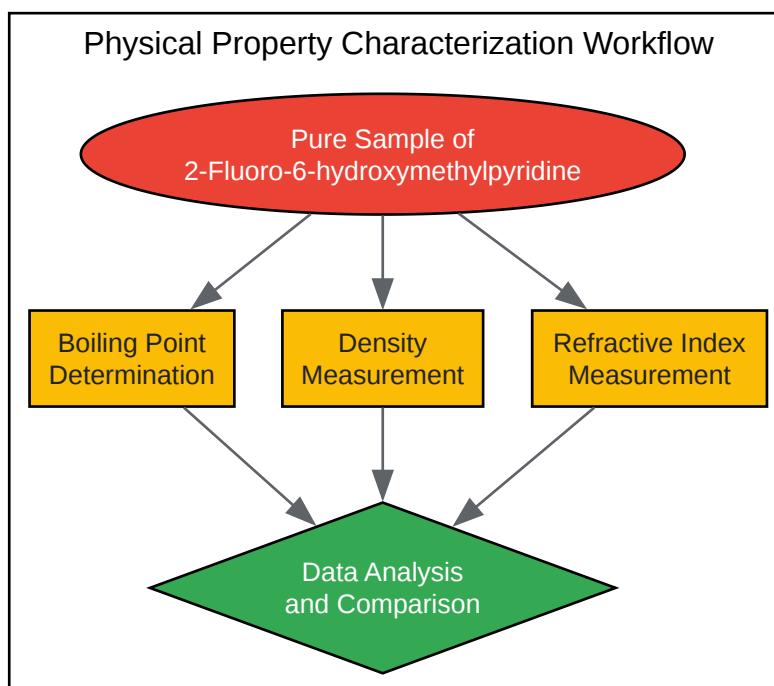
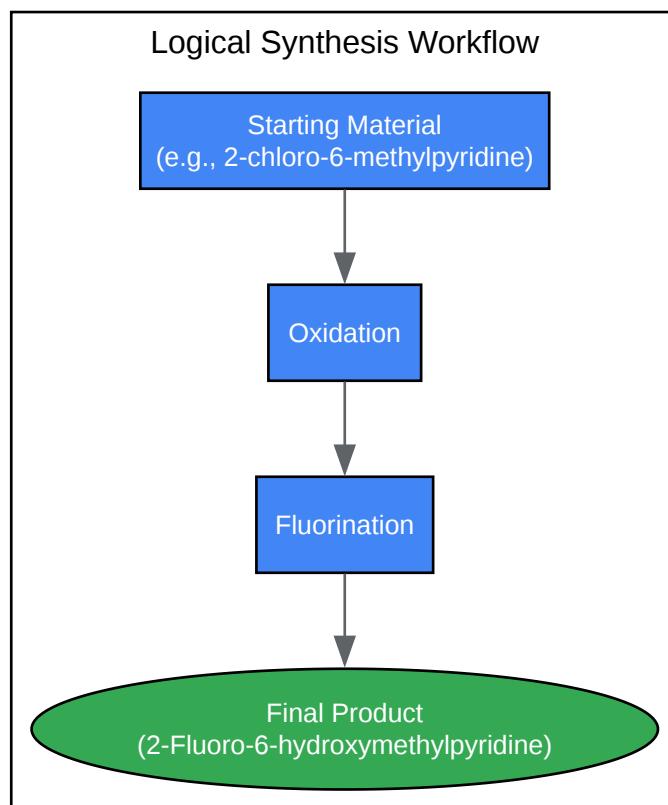
- A known volume of the liquid sample is carefully transferred into the pycnometer or graduated cylinder.
- The mass of the container with the liquid is then measured.
- The mass of the liquid is determined by subtracting the mass of the empty container.
- The density is calculated by dividing the mass of the liquid by its volume.
- The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is measured using a refractometer.[\[12\]](#) [\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Abbe refractometer or a digital refractometer
- Dropper or pipette
- Sample of 2-Fluoro-6-hydroxymethylpyridine
- Solvent for cleaning (e.g., acetone or ethanol)
- Lens paper



Procedure:

- The prism of the refractometer is cleaned with a suitable solvent and dried with lens paper.
- A few drops of the liquid sample are placed on the prism using a dropper.
- The prism is closed, and the light source is turned on.

- The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- The refractive index is read from the scale.
- The temperature of the measurement is recorded, as the refractive index is temperature-dependent. A correction factor can be applied if the measurement is not performed at the standard temperature (usually 20°C).[\[13\]](#)

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis of a fluorinated hydroxymethylpyridine and a general experimental workflow for the characterization of its physical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (6-Fluoropyridin-2-yl)methanol | C₆H₆FNO | CID 12045263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. homesciencetools.com [homesciencetools.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. athabascau.ca [athabascau.ca]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 16. ucc.ie [ucc.ie]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Fluoro-6-hydroxymethylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151903#2-fluoro-6-hydroxymethyl-pyridine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com